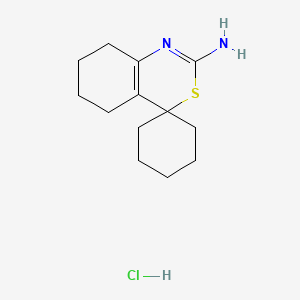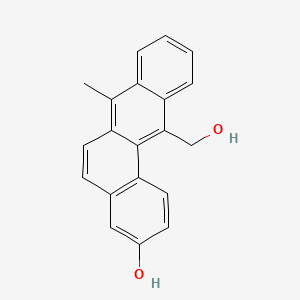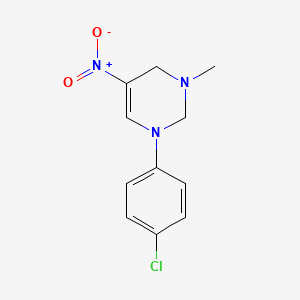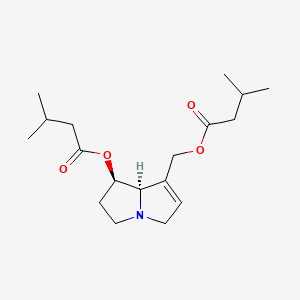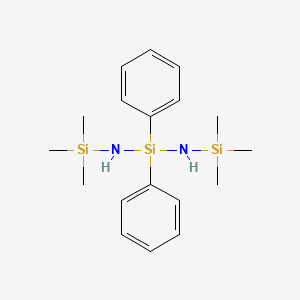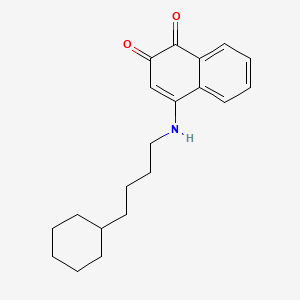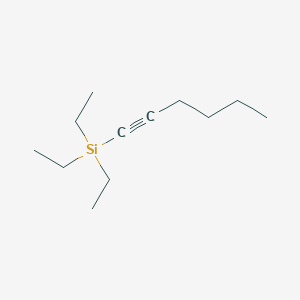
Silane, triethyl-1-hexynyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, triethyl-1-hexynyl-: is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and one 1-hexynyl group. This compound is notable for its unique reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Silane, triethyl-1-hexynyl- typically involves the reaction of triethylsilane with 1-hexyne under specific conditions. The reaction is often catalyzed by transition metals such as palladium or platinum, which facilitate the addition of the 1-hexynyl group to the silicon atom. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve high yields and purity of the desired product .
Industrial Production Methods: In industrial settings, the production of Silane, triethyl-1-hexynyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures efficient and cost-effective production. The scalability of the process allows for the consistent supply of this compound for various applications .
化学反応の分析
Types of Reactions: Silane, triethyl-1-hexynyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent, transferring hydrogen atoms to other molecules.
Substitution: The 1-hexynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound itself can be used as a reducing agent in the presence of catalysts such as palladium or platinum.
Substitution: Nucleophiles such as amines or alcohols can react with Silane, triethyl-1-hexynyl- under mild conditions to form substituted products.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and hydrogenated products.
Substitution: Substituted silanes with various functional groups.
科学的研究の応用
Chemistry: Silane, triethyl-1-hexynyl- is widely used as a reagent in organic synthesis. Its ability to participate in hydrosilylation reactions makes it valuable for the synthesis of complex organic molecules. It is also used in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, Silane, triethyl-1-hexynyl- is used to modify surfaces of biomaterials, improving their biocompatibility and functionality. It is also explored for its potential in drug delivery systems, where its unique chemical properties can be harnessed to improve the stability and efficacy of therapeutic agents .
Industry: The compound finds applications in the production of specialty coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it ideal for use in construction, automotive, and electronics industries .
作用機序
Mechanism: The mechanism by which Silane, triethyl-1-hexynyl- exerts its effects is primarily through the reactivity of the silicon-hydrogen (Si-H) bond. This bond can donate hydrogen atoms to other molecules, facilitating reduction reactions. The presence of the 1-hexynyl group also allows for unique interactions with other chemical species, enabling a wide range of chemical transformations .
Molecular Targets and Pathways: The compound targets various functional groups in organic molecules, including carbonyls, nitriles, and imines. The pathways involved in its reactions often include hydrosilylation, reduction, and substitution mechanisms .
類似化合物との比較
Triethylsilane: Similar in structure but lacks the 1-hexynyl group, making it less versatile in certain reactions.
Trimethylsilane: Contains three methyl groups instead of ethyl groups, resulting in different reactivity and applications.
Triphenylsilane: Features three phenyl groups, which significantly alter its chemical properties and uses.
Uniqueness: Silane, triethyl-1-hexynyl- stands out due to the presence of the 1-hexynyl group, which imparts unique reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical transformations that other silanes cannot achieve .
特性
CAS番号 |
21693-13-0 |
|---|---|
分子式 |
C12H24Si |
分子量 |
196.40 g/mol |
IUPAC名 |
triethyl(hex-1-ynyl)silane |
InChI |
InChI=1S/C12H24Si/c1-5-9-10-11-12-13(6-2,7-3)8-4/h5-10H2,1-4H3 |
InChIキー |
DIPZDJYTPINYEZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC#C[Si](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



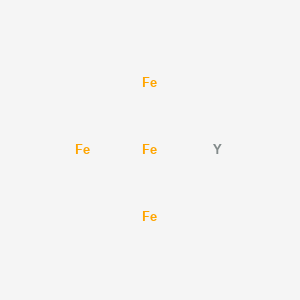
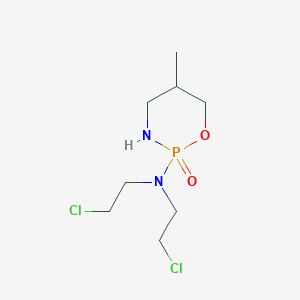

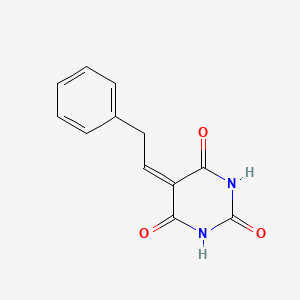
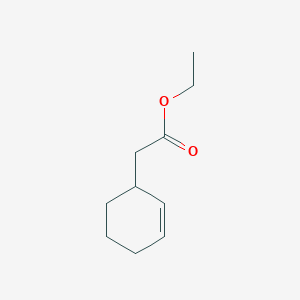
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)
